(R)-Terazosin -

(R)-Terazosin

Catalog Number: EVT-1508053
CAS Number:
Molecular Formula: C19H25N5O4
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“[4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone” is a chemical compound with the CAS RN:19237-84-4 . It is also known as CP-12299-1 and Furazosin HCl .

Molecular Structure Analysis

The molecular structure of this compound has been studied using x-ray diffraction . The crystal structure of mouse PGK1 3PG and terazosin (TZN) ternary complex has been determined .

Terazosin

Compound Description: Terazosin is a racemic compound used to treat symptoms of an enlarged prostate (benign prostatic hyperplasia or BPH) and high blood pressure (hypertension). It is an alpha-1 adrenergic blocker, meaning it works by relaxing the muscles in the prostate and blood vessels. [, , , ]

Relevance: Terazosin is the racemic mixture of (R)-Terazosin and (S)-Terazosin. The target compound, [4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl)piperazin-1-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone, is another name for (R)-Terazosin. [, , , ]

(S)-Terazosin

Compound Description: (S)-Terazosin is the S enantiomer of the drug terazosin. Enantiomers are pairs of molecules that are mirror images of each other and cannot be superimposed. [, , , ]

Relevance: (S)-Terazosin is the other enantiomer present in racemic Terazosin. This compound and the target compound, [4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone (another name for (R)-Terazosin), have been studied to understand the differences in their pharmacokinetics and activities. Research has shown that the pharmacokinetics of terazosin is stereoselective, meaning the body processes the two enantiomers differently. [, , , ]

Prazosin

Compound Description: Prazosin is another alpha-1 adrenergic blocker used to treat high blood pressure. []

Relevance: Prazosin was used as a comparison compound when studying the binding affinity of [3H]R-Terazosin (the target compound, [4-(4-Amino-6,7-Dimethoxyquinazolin-2-Yl][(2r)-Tetrahydrofuran-2-Yl]methanone) to α1-adrenoceptors. []

[1] https://www.semanticscholar.org/paper/5377d2c5758a63cae8544c1e656fa2337f3620b8[2] https://www.semanticscholar.org/paper/2267e3a97dd087b0af597d3507b98c539e358a49 [] https://www.semanticscholar.org/paper/79f45d2f3cfb00bd433d75964b796bbb47741a8d[4] https://www.semanticscholar.org/paper/832deef1f801907fafce5e79eb3714e96dd3b1f7

Source and Classification

(R)-Terazosin belongs to the class of medications known as alpha-1 blockers. These agents are crucial in managing conditions related to prostate enlargement and high blood pressure. The compound is often marketed under various trade names, including Hytrin and Zayasel . Its chemical formula is C19H25N5O4C_{19}H_{25}N_{5}O_{4}, with a molar mass of approximately 387.44 g/mol .

Synthesis Analysis

Methods of Synthesis

The synthesis of (R)-Terazosin involves several key steps:

  1. Starting Materials: The synthesis begins with piperazine and 2-furoyl chloride.
  2. Catalytic Hydrogenation: The furan ring undergoes catalytic hydrogenation, leading to an intermediate compound.
  3. Direct Alkylation: This intermediate is then heated with 2-chloro-6,7-dimethoxyquinazolin-4-amine, resulting in the formation of (R)-Terazosin .

The detailed synthetic pathway includes the conversion of racemic tetrahydro-2-furoic acid into diastereomeric ephedrine salts, which further undergo reactions to yield the desired enantiomer .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of specific catalysts during hydrogenation is critical for achieving the correct stereochemistry of (R)-Terazosin.

Molecular Structure Analysis

Structure

(R)-Terazosin has a complex molecular structure characterized by a quinazoline core with several functional groups:

  • Chemical Structure: The molecule features a piperazine ring connected to a furoyl group, which is essential for its pharmacological activity.
  • 3D Configuration: The stereochemistry at the chiral centers is crucial for its binding affinity at alpha-1 adrenergic receptors.

Molecular Data

  • IUPAC Name: (R)-2-[4-(2-furoyl)-1-piperazinyl]-6,7-dimethoxyquinazolin-4(3H)-one
  • CAS Number: 63510-80-9
  • PubChem CID: 5720 .
Chemical Reactions Analysis

Reactions Involved

(R)-Terazosin participates in various chemical reactions that are significant for its pharmacological effects:

  1. Receptor Binding: It competes with other ligands for binding at alpha-1 adrenergic receptors, which is critical for its mechanism of action.
  2. Metabolism: In vivo studies show that (R)-Terazosin undergoes metabolic processes primarily in the liver, where it is converted into various metabolites that may also exhibit biological activity .

Technical Details

The quantification of (R)-Terazosin and its metabolites can be achieved through high-performance liquid chromatography techniques, which allow for precise measurement in biological samples .

Mechanism of Action

Process

(R)-Terazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors located in vascular smooth muscle and the prostate:

  1. Vasodilation: By inhibiting these receptors, (R)-Terazosin causes vasodilation, leading to decreased blood pressure.
  2. Improved Urinary Flow: In the prostate, it relaxes smooth muscle fibers, facilitating easier urination.

Data on Mechanism

Pharmacological studies indicate that (R)-Terazosin has a higher affinity for alpha-1A receptors compared to alpha-1B receptors, which contributes to its efficacy in treating urinary symptoms associated with benign prostatic hyperplasia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (R)-Terazosin is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: The compound has a melting point range indicating stability under standard conditions.
  • pKa Values: These values provide insights into its ionization state at physiological pH, influencing its absorption and distribution characteristics .
Applications

Scientific Uses

(R)-Terazosin's primary applications include:

  1. Urology: Treatment of benign prostatic hyperplasia by alleviating urinary symptoms.
  2. Cardiology: Management of hypertension as part of combination therapy.
  3. Research Potential: Emerging studies suggest potential neuroprotective effects in motor neuron diseases due to its ability to activate specific pathways within neurons .
Chemical Characterization and Synthesis of (R)-Terazosin

Nomenclature and Stereochemical Configuration

(R)-Terazosin is the dextrorotatory enantiomer of terazosin hydrochloride, a quinazoline derivative with a single chiral center at the tetrahydrofuran ring carbon adjacent to the carbonyl group. Its systematic IUPAC name is (2R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride [5] [10]. The molecule features a quinazoline core substituted with amino, dimethoxy, and piperazinyl groups, with the (R)-configured tetrahydrofuroyl moiety attached via a carbonyl linkage to the piperazine nitrogen [2] [6]. The absolute (R)-configuration confers distinct spatial orientation that influences its binding affinity to α-adrenergic receptor subtypes compared to its (S)-counterpart. The chiral center arises from the asymmetric carbon in the tetrahydrofuran ring, making stereoselective synthesis essential for isolating the pharmacologically relevant enantiomer [3] [5].

Table 1: Nomenclature and Structural Features of (R)-Terazosin

PropertySpecification
IUPAC Name(2R)-1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine monohydrochloride
Molecular FormulaC₁₉H₂₅N₅O₄·HCl
CAS Registry Number109351-34-0
Chiral Center LocationTetrahydrofuran ring (C2 position)
Absolute ConfigurationR
Key Functional GroupsQuinazoline, dimethoxy, piperazine, tetrahydrofuroyl carbonyl, hydrochloride salt

Synthetic Pathways for (R)-Enantiomer Production

The synthesis of (R)-Terazosin employs stereoselective strategies to control configuration at the tetrahydrofuran chiral center. A patented route involves:

  • Asymmetric Reduction: Catalytic hydrogenation of 2-furoic acid derivatives using chiral catalysts (e.g., Ru-BINAP complexes) to yield (R)-tetrahydrofuroic acid with high enantiomeric excess (ee >98%) [5].
  • Chiral Pool Utilization: Starting from naturally occurring (R)-malic acid, which provides the preconfigured stereocenter. Sequential transformations including lactonization, reduction, and oxidation generate (R)-tetrahydrofuroic acid [5].
  • Coupling Reaction: The (R)-tetrahydrofuroyl chloride is condensed with 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine in anhydrous dichloromethane using triethylamine as a base. This step forms the enantiomerically pure amide bond without racemization [3] [5].
  • Salt Formation: The free base is crystallized as the monohydrochloride salt from ethanol/diethyl ether mixtures, yielding white crystals [5].

Critical process parameters include strict anhydrous conditions during amide coupling to prevent hydrolysis, controlled reaction temperatures (<0°C) to suppress epimerization, and chiral HPLC monitoring to ensure enantiopurity ≥99.5% [3] [5].

Stereoselective Synthesis and Chiral Resolution Techniques

Chiral Resolution of Racemates: When racemic terazosin is synthesized, resolution is achieved via:

  • Diastereomeric Salt Formation: Using chiral acids (e.g., D-di-toluoyltartaric acid) in ethanol, followed by fractional crystallization. The (R)-enantiomer salt exhibits lower solubility and crystallizes first [3].
  • Preparative Chiral Chromatography: Immobilized polysaccharide-based chiral stationary phases (CSPs) like Chiralpak IC enable baseline separation under reversed-phase conditions. Mobile phases of acetonitrile/water (containing 0.1% diethylamine) resolve enantiomers with resolution factors (Rs) >2.5. This method supports multi-gram isolation with >99% ee [3].

Asymmetric Synthesis Advancements: Recent innovations include enzymatic desymmetrization of meso-tetrahydrofuran precursors and transition-metal-catalyzed asymmetric hydrogenation of furan derivatives using Ir-(S)-Xyl-BINAP catalysts, achieving 97% ee at pilot scale [3] [5].

Table 2: Chiral Resolution Techniques for (R)-Terazosin

MethodConditionsPerformance MetricsLimitations
Diastereomeric CrystallizationD-DTTA in ethanol, 4°CYield: 40-45%; ee: 99.2%Low yield, high solvent load
Preparative HPLC (Chiralpak IC)250 × 10 mm column; ACN/H₂O/DEA (80:20:0.1 v/v)Throughput: 200 mg/injection; ee: 99.8%Costly CSP, solvent removal
Enzymatic ResolutionLipase-catalyzed ester hydrolysisee: 98.5%; Yield: 38%Substrate specificity issues

Physicochemical Properties and Stability Analysis

Fundamental Properties: (R)-Terazosin hydrochloride is a white to off-white crystalline solid with a melting point of 273°C (DSC) [9]. It exists as a dihydrate under ambient conditions, containing 7.49% water (w/w) as confirmed by thermogravimetric analysis (TGA). The compound is sparingly soluble in water (0.65 mg/mL at 25°C) but highly soluble in dimethyl sulfoxide (75 mg/mL) [2] [6] [9].

Thermal Behavior and Degradation: TGA/DTG analysis reveals four decomposition steps:

  • Dehydration (25–150°C, 7.59% mass loss)
  • HCl elimination (150–280°C, 7.71% mass loss)
  • Fragmentation of tetrahydrofuran (280–341°C, 21.16% mass loss)
  • Quinazoline core degradation (341–700°C, 63.87% mass loss) [9].Activation energy (E*) for dehydration is 152.10 kJ/mol (Horowitz-Metzger method), indicating stability under standard storage conditions [9].

Solution Stability: The compound degrades under acidic (pH <3) and alkaline (pH >9) conditions via hydrolysis of the amide bond, forming 6,7-dimethoxy-2-piperazinylquinazolin-4-amine and (R)-tetrahydrofuroic acid as major degradants. Photostability studies show <2% degradation after 48h under UV light (300–400 nm) [8] [9].

Table 3: Thermal Stability Parameters of (R)-Terazosin Hydrochloride

Decomposition StepTemperature Range (°C)Mass Loss (%)Activation Energy (E* kJ/mol)Degradation Products
Dehydration25–1507.59152.10 (HM) / 131.47 (CR)Anhydrous form
HCl Elimination150–2807.7151.81 (HM) / 53.42 (CR)Dehydrochlorinated intermediate
Tetrahydrofuran Loss280–34121.16112.95–132.31 (HM)C₄H₇O, CO fragments
Core Degradation341–70063.87121.18 (HM)C₄H₈N₂, C₁₀H₁₀N₃O₂ fragments

HM: Horowitz-Metzger method; CR: Coats-Redfern method [9]

Structural Analogues and Derivatives in Quinazoline Class

(R)-Terazosin belongs to the quinazoline α₁-adrenoceptor antagonist family, sharing core structural motifs with key therapeutic agents:

  • Prazosin: Lacks the tetrahydrofuran ring but contains a furan carbonyl group. Lower α₁D affinity (Ki = 8.3 nM) vs. (R)-Terazosin (Ki = 1.97 nM) [7] [10].
  • Doxazosin: Features a benzodioxane moiety instead of tetrahydrofuran. Extended half-life (22h) due to enhanced metabolic stability [7] [10].
  • Alfuzosin: Incorporates a saturated diazabicyclo ring system. Shows balanced α₁A/α₁B/α₁D antagonism unlike (R)-Terazosin’s α₁B selectivity [7] [10].

Structural Modifications Impact:

  • Tetrahydrofuran Optimization: Replacing tetrahydrofuran with cyclopentane reduces α₂-adrenoceptor selectivity by 15-fold, demonstrating the critical role of oxygen in stereospecific binding [5] [7].
  • Quinazoline Substitutions: 6,7-Dimethoxy groups are essential for α₁-affinity; replacement with diethoxy decreases potency 8-fold. 4-Amino group methylation abolishes activity [7].
  • Piperazine Modifications: N′-acylation with non-aromatic carbonyls (e.g., tetrahydrofuroyl) enhances uroselectivity versus cardiovascular effects [5] [7].

Properties

Product Name

(R)-Terazosin

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1

InChI Key

VCKUSRYTPJJLNI-CQSZACIVSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.